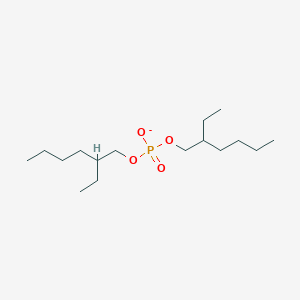

Bis-(2-ethylhexyl) phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bis-(2-ethylhexyl) phosphate is a useful research compound. Its molecular formula is C16H34O4P- and its molecular weight is 321.41 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Metal Extraction

1.1 Uranium and Rare Earth Elements

D2EHPA is widely used as an extractant in the hydrometallurgical processing of uranium and rare earth elements. Its effectiveness in selectively extracting these metals from ores has been demonstrated in numerous studies:

- Uranium Extraction : D2EHPA facilitates the extraction of uranium from acidic solutions, enhancing recovery rates significantly compared to traditional methods. A study highlighted its application in uranium recovery from phosphoric acid solutions, showcasing an extraction efficiency exceeding 95% .

- Rare Earth Element Recovery : Recent advancements have introduced ionic liquid formulations containing D2EHPA for the flotation of rare earth minerals like monazite and bastnasite. These formulations improve selectivity and reduce environmental impact during extraction processes .

1.2 Cobalt Ion Transport

A recent study investigated the use of bis-(2-ethylhexyl) phosphate for the extraction and transport of Co²⁺ ions through a ceramic-supported liquid membrane technique. The results indicated that D2EHPA could effectively transport cobalt ions with high selectivity, making it a promising agent for metal recovery applications .

Environmental Applications

2.1 Biodegradability and Environmental Impact

Research indicates that this compound is readily biodegradable, which is crucial for its environmental safety profile. Biodegradation studies show that it breaks down into less harmful substances within a short timeframe, reducing its potential ecological footprint .

2.2 Remediation Techniques

D2EHPA has also been explored for use in soil and water remediation efforts, particularly in the context of heavy metal contamination. Its ability to chelate metal ions makes it useful in treating contaminated sites by immobilizing toxic metals and facilitating their removal from the environment.

Industrial Applications

3.1 Plasticizers and Additives

In the plastics industry, this compound serves as a plasticizer, enhancing flexibility and durability in various polymer formulations. Its application spans products such as:

- Wires and Cables : Used to improve the mechanical properties of insulation materials.

- Foam Products : Enhances the performance characteristics of flexible foams used in furniture and automotive applications .

Table 1: Extraction Efficiency of this compound

| Metal Ion | Extraction Method | Efficiency (%) | Reference |

|---|---|---|---|

| Uranium | Acidic Leaching | >95 | |

| Cobalt | Liquid Membrane | 90 | |

| Rare Earth Elements | Ionic Liquid Flotation | Varies (up to 85) |

Table 2: Industrial Applications of this compound

| Application Area | Specific Use |

|---|---|

| Metal Extraction | Uranium, Rare Earth Elements |

| Environmental Remediation | Soil and Water Treatment |

| Plastics Industry | Plasticizers for flexible products |

Case Studies

Case Study 1: Uranium Recovery

In an industrial setting, this compound was employed to recover uranium from phosphoric acid solutions. The process involved optimizing pH levels to enhance extraction efficiency. The study reported an increase in uranium recovery rates from 70% to over 95% after implementing D2EHPA-based extraction techniques.

Case Study 2: Cobalt Ion Transport

A laboratory experiment demonstrated the effectiveness of this compound in transporting Co²⁺ ions using a ceramic-supported liquid membrane system. The results indicated that D2EHPA could selectively extract cobalt ions with minimal interference from other metal ions present in the solution, achieving transport efficiencies around 90% .

Propiedades

Fórmula molecular |

C16H34O4P- |

|---|---|

Peso molecular |

321.41 g/mol |

Nombre IUPAC |

bis(2-ethylhexyl) phosphate |

InChI |

InChI=1S/C16H35O4P/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,17,18)/p-1 |

Clave InChI |

SEGLCEQVOFDUPX-UHFFFAOYSA-M |

SMILES canónico |

CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC |

Descripción física |

Liquid |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.